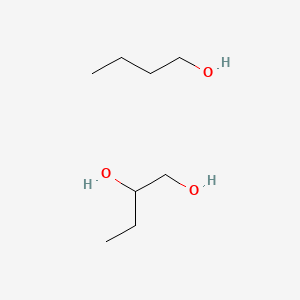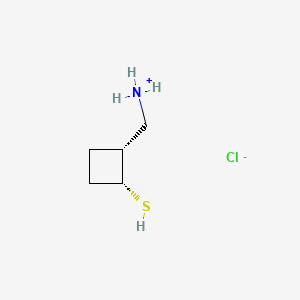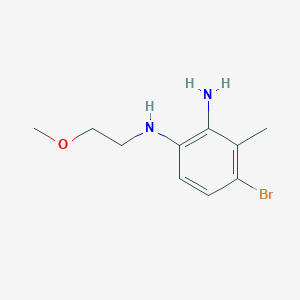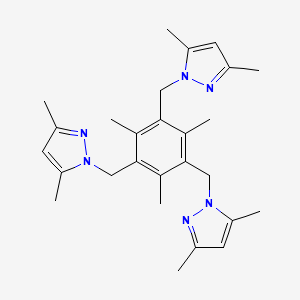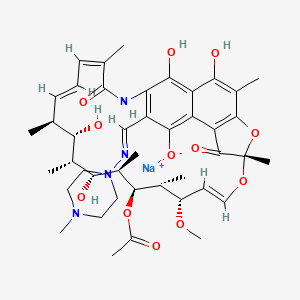
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two butoxy-oxopropan-2-yl groups attached to a benzene-1,3-dicarboxylate core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 1-butoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to modulate biochemical pathways. The ester groups can undergo hydrolysis to release active compounds that target specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate
- Bis(1-methyl-1-phenylethyl) benzene-1,3-dicarboxylate
Uniqueness
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate is unique due to its butoxy-oxopropan-2-yl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
3353-37-5 |
|---|---|
Fórmula molecular |
C22H30O8 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H30O8/c1-5-7-12-27-19(23)15(3)29-21(25)17-10-9-11-18(14-17)22(26)30-16(4)20(24)28-13-8-6-2/h9-11,14-16H,5-8,12-13H2,1-4H3 |
Clave InChI |
ONQBNAZNJBHXIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


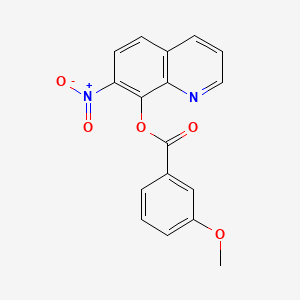


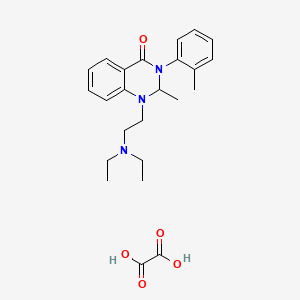
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
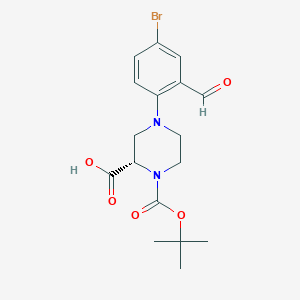

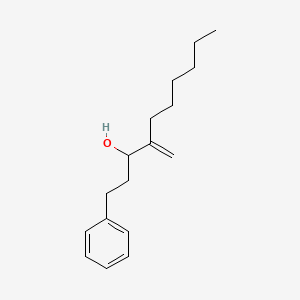
![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
